Cas no 1096688-93-5 (methyl 2-(2-chloroacetyl)-1-4-(methoxycarbonyl)phenyl-1H,2H,3H,4H,9H-pyrido3,4-bindole-3-carboxylate)

1096688-93-5 structure
Nom du produit:methyl 2-(2-chloroacetyl)-1-4-(methoxycarbonyl)phenyl-1H,2H,3H,4H,9H-pyrido3,4-bindole-3-carboxylate
Numéro CAS:1096688-93-5
Le MF:C23H21ClN2O5
Mégawatts:440.876245260239
CID:5465655
PubChem ID:5238673
methyl 2-(2-chloroacetyl)-1-4-(methoxycarbonyl)phenyl-1H,2H,3H,4H,9H-pyrido3,4-bindole-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
- (1S,3R)-RSL3
- HMS3873E03
- BCP18763
- methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
- RSL3 1S,3R-;1S,3R-RSL3;RSL-3
- Z2327235199
- methyl 2-(2-chloroacetyl)-1-[4-(metho
- 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4-(methoxycarbonyl)phenyl]-, methyl ester
- methyl 2-(2-chloroacetyl)-1-4-(methoxycarbonyl)phenyl-1H,2H,3H,4H,9H-pyrido3,4-bindole-3-carboxylate
-
- Piscine à noyau: 1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3
- La clé Inchi: TXJZRSRTYPUYRW-UHFFFAOYSA-N
- Sourire: ClCC(N1C(C(=O)OC)CC2C3C=CC=CC=3NC=2C1C1C=CC(C(=O)OC)=CC=1)=O
Propriétés calculées
- Qualité précise: 440.1138995 g/mol
- Masse isotopique unique: 440.1138995 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 6
- Complexité: 696
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 440.9
- Le xlogp3: 3.5
- Surface topologique des pôles: 88.7
Propriétés expérimentales
- Dense: 1.368±0.06 g/cm3(Predicted)
- Point d'ébullition: 641.3±55.0 °C(Predicted)
- Le PKA: 16.09±0.60(Predicted)
methyl 2-(2-chloroacetyl)-1-4-(methoxycarbonyl)phenyl-1H,2H,3H,4H,9H-pyrido3,4-bindole-3-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179976-0.05g |
methyl 2-(2-chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate |
1096688-93-5 | 95% | 0.05g |
$416.0 | 2023-07-10 | |
1PlusChem | 1P01DXRJ-100mg |
methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
1096688-93-5 | 95% | 100mg |
$827.00 | 2023-12-26 | |
Enamine | EN300-1179976-0.1g |
methyl 2-(2-chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate |
1096688-93-5 | 95% | 0.1g |
$619.0 | 2023-07-10 | |
1PlusChem | 1P01DXRJ-50mg |
methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
1096688-93-5 | 95% | 50mg |
$576.00 | 2023-12-26 | |
Enamine | EN300-1179976-50mg |
methyl 2-(2-chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate |
1096688-93-5 | 95.0% | 50mg |
$416.0 | 2023-10-03 | |
Enamine | EN300-1179976-100mg |
methyl 2-(2-chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate |
1096688-93-5 | 95.0% | 100mg |
$619.0 | 2023-10-03 |
methyl 2-(2-chloroacetyl)-1-4-(methoxycarbonyl)phenyl-1H,2H,3H,4H,9H-pyrido3,4-bindole-3-carboxylate Littérature connexe
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
1096688-93-5 (methyl 2-(2-chloroacetyl)-1-4-(methoxycarbonyl)phenyl-1H,2H,3H,4H,9H-pyrido3,4-bindole-3-carboxylate) Produits connexes
- 2228636-67-5(2-(4-bromo-3-chlorophenyl)ethane-1-thiol)
- 1023834-21-0((5-Chloro-2-methoxyphenyl)(4-(4-chloro-3-methylphenyl)(2,5-thiazolyl))amine)
- 1104729-18-1(N-(4-{[(cyclohexylmethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide)
- 2763994-40-5(Tert-butyl 3-cyano-3-(sulfanylmethyl)azetidine-1-carboxylate)
- 525570-29-0(4-(2-Chloro-4-fluorobenzyl)oxy-3-methoxybenzaldehyde)
- 1805403-56-8(5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-carbonyl chloride)
- 2089674-11-1(tert-butyl 5-amino-6-oxopiperidine-3-carboxylate)
- 6154-31-0(Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI))
- 1804779-21-2(2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-methanol)
- 2227746-91-8((2S)-2-3-(2-methylphenyl)phenyloxirane)
Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot
